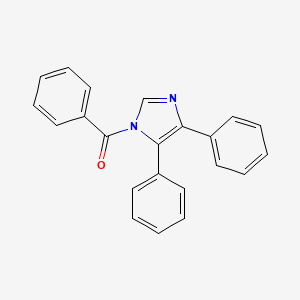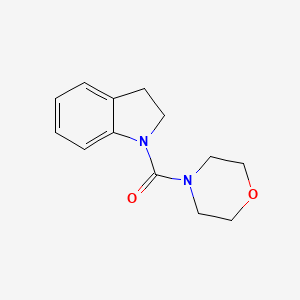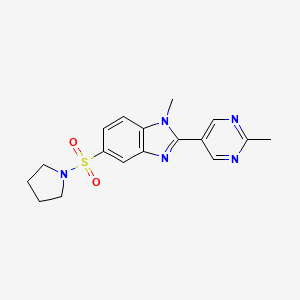![molecular formula C21H21N3S B5599380 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5599380.png)
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine is a complex organic compound that features a unique structure combining isoquinoline, cyclopentathieno, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Isoquinoline Moiety: Starting with a suitable precursor, such as 3,3-dimethyl-3,4-dihydroisoquinoline, the isoquinoline ring is constructed through cyclization reactions.
Construction of the Cyclopentathieno Ring: The cyclopentathieno ring is synthesized by reacting thiophene derivatives with cyclopentanone under specific conditions.
Coupling of the Isoquinoline and Cyclopentathieno Moieties: The two moieties are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine
- 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl-1,1,1,3,3,3-hexafluoro-2-propanol
Uniqueness
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine is unique due to its combination of isoquinoline, cyclopentathieno, and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(3,3-dimethyl-4H-isoquinolin-1-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3S/c1-21(2)11-13-6-3-4-8-14(13)18(24-21)19-17(22)15-10-12-7-5-9-16(12)23-20(15)25-19/h3-4,6,8,10H,5,7,9,11,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGBOHMPWMIUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C3=C(C4=C(S3)N=C5CCCC5=C4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-pyridinyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5599298.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B5599310.png)
![N-[2-(SEC-BUTYL)PHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B5599313.png)
![N-[(4-bromophenyl)methyl]-2-(3,4-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B5599317.png)
![8-fluoro-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5599319.png)


![2-(4-iodoanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B5599344.png)
![4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B5599346.png)
![2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599363.png)
![5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5599367.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B5599374.png)
![(1S,5R)-3-(6-chloro-1,3-benzothiazol-2-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599379.png)
